molecular formula C10H16N4O B15281321 N,N-Dimethyl-2-morpholinopyrimidin-5-amine

N,N-Dimethyl-2-morpholinopyrimidin-5-amine

Cat. No.: B15281321
M. Wt: 208.26 g/mol
InChI Key: PGSNJIPZMAFBAE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-morpholinopyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-morpholinopyrimidin-5-amine typically involves the reaction of 2-chloropyrimidine with morpholine and dimethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-morpholinopyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N,N-Dimethyl-2-morpholinopyrimidin-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-morpholinopyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-morpholinopyrimidin-2-amine
  • N,N-Dimethyl-5-morpholinopyrimidin-2-amine
  • N,N-Dimethyl-6-morpholinopyrimidin-2-amine

Uniqueness

N,N-Dimethyl-2-morpholinopyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

N,N-dimethyl-2-morpholin-4-ylpyrimidin-5-amine

InChI

InChI=1S/C10H16N4O/c1-13(2)9-7-11-10(12-8-9)14-3-5-15-6-4-14/h7-8H,3-6H2,1-2H3

InChI Key

PGSNJIPZMAFBAE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C(N=C1)N2CCOCC2

Origin of Product

United States

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